Taurobilirubin

Description

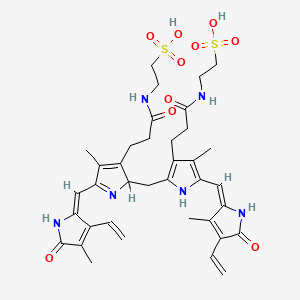

Taurobilirubin (C₃₇H₄₄N₆O₁₀S₂Na₂) is a synthetic, water-soluble bilirubin conjugate in which bilirubin is chemically bound to two taurine molecules, forming a ditaurate sodium salt . It is primarily utilized in clinical diagnostics as a reference standard for measuring direct (conjugated) bilirubin in serum, enabling accurate assessment of hepatobiliary function . Unlike unconjugated bilirubin, this compound is stable in aqueous solutions, making it ideal for laboratory assays. Its molecular weight is 842.91 g/mol, and it is stored at -20°C to prevent degradation . Commercial production by Lee Biosolutions highlights its importance in research and diagnostic kits, where it serves as a critical calibrator for automated analyzers .

Properties

CAS No. |

39084-19-0 |

|---|---|

Molecular Formula |

C37H46N6O10S2 |

Molecular Weight |

798.9 g/mol |

IUPAC Name |

2-[3-[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C37H46N6O10S2/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30/h7-8,17-18,33,40H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53)/b30-17+,31-18+ |

InChI Key |

UTKVRKBXINFLIH-HRTPUDOWSA-N |

SMILES |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

Isomeric SMILES |

CC1=C(C(N=C1/C=C/2\C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)/C=C/4\C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

Canonical SMILES |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

Synonyms |

taurobilirubin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Taurobilirubin belongs to the family of bilirubin derivatives, which include natural and synthetic conjugates, halogenated forms, and metabolic byproducts. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparisons

Key Differences

- Solubility and Diagnostic Utility: this compound’s water solubility contrasts with unconjugated bilirubin’s lipid solubility, which necessitates alcohol or surfactants for detection in indirect assays . Bilirubin glucuronide, the natural conjugate, shares water solubility with this compound but is enzymatically synthesized in vivo, whereas this compound is chemically synthesized for standardized testing .

- Chemical Stability: Halogenated derivatives like dibromo-bilirubin are less stable and primarily of historical interest in early bilirubin chemistry . This compound’s synthetic taurine conjugation enhances stability, making it preferable for long-term storage in diagnostic kits .

- Clinical Relevance: Elevated unconjugated bilirubin indicates hemolysis or Gilbert’s syndrome, while conjugated bilirubin (e.g., this compound analogs) points to biliary obstruction or hepatitis . Urobilinogen, a downstream metabolite, aids in differentiating prehepatic vs. posthepatic jaundice .

Research Findings

- This compound is critical for standardizing direct bilirubin assays, reducing inter-laboratory variability in diagnosing neonatal jaundice and liver disease .

- Studies using synthetic conjugates like this compound have clarified the role of bilirubin’s solubility in its antioxidant properties, which may protect against atherosclerosis .

- Halogenated bilirubin derivatives (e.g., dibromo-bilirubin) were historically used to study bilirubin’s reactivity but lack modern diagnostic applications due to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.